molecular formula C9H10N2O4 B14836226 3-Cyclopropoxy-4-methoxy-2-nitropyridine

3-Cyclopropoxy-4-methoxy-2-nitropyridine

Cat. No.: B14836226
M. Wt: 210.19 g/mol
InChI Key: RSXUIHVKLQHHHA-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methoxy-2-nitropyridine is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a nitro group attached to a pyridine ring

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-methoxy-2-nitropyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide in an organic solvent can yield nitropyridine derivatives . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

3-Cyclopropoxy-4-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropoxy-4-methoxy-2-nitropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methoxy-2-nitropyridine involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and cyclopropoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various biological and chemical processes, making the compound useful in research and development .

Comparison with Similar Compounds

3-Cyclopropoxy-4-methoxy-2-nitropyridine can be compared with other nitropyridine derivatives, such as:

    4-Methoxy-3-nitropyridine: Similar in structure but lacks the cyclopropoxy group.

    3-Nitropyridine: Lacks both the methoxy and cyclopropoxy groups.

    4-Chloro-3-nitropyridine: Contains a chloro group instead of a methoxy group. The presence of the cyclopropoxy and methoxy groups in this compound makes it unique and can influence its reactivity and applications.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

3-cyclopropyloxy-4-methoxy-2-nitropyridine

InChI

InChI=1S/C9H10N2O4/c1-14-7-4-5-10-9(11(12)13)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

RSXUIHVKLQHHHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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